4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde
CAS No.:
Cat. No.: VC13127467
Molecular Formula: C8H7F2NO
Molecular Weight: 171.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F2NO |
|---|---|
| Molecular Weight | 171.14 g/mol |
| IUPAC Name | 4-(1,1-difluoroethyl)pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C8H7F2NO/c1-8(9,10)6-2-3-11-7(4-6)5-12/h2-5H,1H3 |
| Standard InChI Key | ATZDVAOKKUHFNH-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=NC=C1)C=O)(F)F |
| Canonical SMILES | CC(C1=CC(=NC=C1)C=O)(F)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is C₈H₇F₂NO, with a molecular weight of 171.14 g/mol. Its structure combines a pyridine backbone with two distinct functional groups:
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Aldehyde group (CHO): Positioned at the 2-position, this group is highly reactive, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a precursor for further derivatization.
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1,1-Difluoroethyl group (CF₂CH₃): Located at the 4-position, this group introduces electronegativity and lipophilicity, which can enhance metabolic stability in bioactive molecules.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde |
| Molecular Formula | C₈H₇F₂NO |
| Molecular Weight | 171.14 g/mol |
| Canonical SMILES | O=CC1=NC=CC(=C1)C(C)(F)F |
| InChI Key | MHZGIYDGBDGRQO-UHFFFAOYSA-N |
The presence of fluorine atoms creates a strong dipole moment, influencing the compound’s solubility and reactivity. The aldehyde group’s electrophilic nature makes it amenable to nucleophilic additions, while the pyridine ring provides a rigid aromatic framework for π-π interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde | 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde |
|---|---|---|
| Molecular Weight | 171.14 g/mol | 171.14 g/mol |
| Boiling Point | Estimated 210–220°C | Not reported |
| Solubility | Moderate in polar aprotic solvents | Similar |
| LogP (Partition Coefficient) | ~1.5 (calculated) | ~1.5 |
The compound’s lipophilicity (LogP ≈ 1.5) suggests moderate membrane permeability, advantageous for drug design. Its aldehyde group’s reactivity enables conjugation with amines or hydrazines, forming imines or hydrazones, respectively.
Future Perspectives
Further studies should explore:
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Catalytic asymmetric synthesis to access enantiomerically pure derivatives.
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Biological screening for anticancer or antimicrobial activity.
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Structure-activity relationships (SAR) to optimize substituent effects on target binding.
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